molecular formula C36H60O8 B13430721 (2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

Cat. No.: B13430721
M. Wt: 620.9 g/mol
InChI Key: SEBPBWRHNOATKL-VJZNDNFUSA-N
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Description

The compound (2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a polycyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic core and the subsequent functionalization of the molecule. Common synthetic routes may include:

    Cyclization reactions: to form the polycyclic structure.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Glycosylation reactions: to attach the oxane ring.

Industrial Production Methods

Industrial production of such complex molecules often requires advanced techniques such as:

    Flow chemistry: for continuous synthesis.

    Biocatalysis: to achieve specific stereochemistry.

    High-pressure reactions: to facilitate difficult transformations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, often using reagents like PCC or KMnO4.

    Reduction: Removal of oxygen atoms or addition of hydrogen, using reagents like LiAlH4.

    Substitution: Replacement of functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: LiAlH4, NaBH4.

    Catalysts: Pd/C, PtO2 for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or alkanes.

    Substitution: may yield various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving polycyclic structures.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to specific receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol: A similar compound with slight variations in functional groups or stereochemistry.

    Other polycyclic compounds: Compounds with similar polycyclic frameworks but different substituents.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19-25(39)26(40)27(41)30(43-19)44-29-28(42)32(4)15-16-35(7)20(21(32)17-31(29,2)3)9-10-23-33(5)13-12-24(38)34(6,18-37)22(33)11-14-36(23,35)8/h9,19,21-30,37-42H,10-18H2,1-8H3/t19-,21-,22+,23+,24-,25-,26+,27+,28+,29-,30-,32+,33-,34+,35+,36+/m0/s1

InChI Key

SEBPBWRHNOATKL-VJZNDNFUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@]3(CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@]6(C)CO)O)C)C)[C@@H]3CC2(C)C)C)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3(CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)CO)O)C)C)C3CC2(C)C)C)C)O)O)O)O

Origin of Product

United States

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